Zr Incorporation Efficiency in PZT MOCVD: ~8× Improvement Over Zr(thd)₄ at 590 °C
In liquid-delivery MOCVD of Pb(Zr,Ti)O₃ (PZT) films, Zr(OiPr)₂(thd)₂ increased Zr incorporation efficiency by a factor of nearly eight (~8×) relative to Zr(thd)₄ under otherwise equivalent process conditions centered at 590 °C [1]. This comparison was conducted using identical co-precursors [Ti(OiPr)₂(thd)₂ and Pb(thd)₂(pmdeta)] and the same delivery and reactor configuration. The mixed-ligand Zr source also enabled favorable electrical properties in the resulting PZT films that compared favorably with those obtained previously using Zr(thd)₄ [1].
| Evidence Dimension | Zr incorporation efficiency in PZT films (liquid-delivery MOCVD) |
|---|---|
| Target Compound Data | ~8× higher incorporation efficiency (factor of nearly 8) relative to Zr(thd)₄ baseline |
| Comparator Or Baseline | Zr(thd)₄ (baseline; = 1×) under equivalent process conditions centered at 590 °C |
| Quantified Difference | ~8-fold improvement (≈ 700% increase) |
| Conditions | Liquid-delivery MOCVD; PZT films on Ir-coated Si; Ti(OiPr)₂(thd)₂ + Pb(thd)₂(pmdeta) co-precursors; process centered at 590 °C; reduced pressure |
Why This Matters
Higher incorporation efficiency directly reduces precursor waste, lowers cost-per-wafer, and minimizes the Zr precursor flow rate needed to achieve target stoichiometry in PZT films—a critical consideration for high-volume ferroelectric memory manufacturing.
- [1] Roeder, J. F., Baum, T. H., Bilodeau, S. M., Stauf, G. T., Ragaglia, C., Russell, M. W., & Van Buskirk, P. C. (2000). Liquid-delivery MOCVD: chemical and process perspectives on ferro-electric thin film growth. Advanced Materials for Optics and Electronics, 10(3–5), 145–154. View Source
